molecular formula C12H17NO B13034418 2-(2-Methoxy-phenyl)-1-methyl-pyrrolidine CAS No. 164737-34-2

2-(2-Methoxy-phenyl)-1-methyl-pyrrolidine

Cat. No.: B13034418
CAS No.: 164737-34-2
M. Wt: 191.27 g/mol
InChI Key: LGSAUUFTGRAKGB-UHFFFAOYSA-N
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Description

2-(2-Methoxy-phenyl)-1-methyl-pyrrolidine is an organic compound that belongs to the class of pyrrolidines This compound features a pyrrolidine ring substituted with a 2-methoxyphenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxy-phenyl)-1-methyl-pyrrolidine can be achieved through several methods. One common approach involves the reaction of 2-methoxyphenylacetonitrile with methylamine under reductive amination conditions. This reaction typically requires a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the pyrrolidine ring.

Another method involves the cyclization of 2-methoxyphenylacetic acid with methylamine in the presence of a dehydrating agent like thionyl chloride. This reaction proceeds through the formation of an intermediate amide, which then cyclizes to form the desired pyrrolidine compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production. Commonly used solvents include acetonitrile and dichloromethane, while catalysts such as palladium on carbon (Pd/C) may be employed to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxy-phenyl)-1-methyl-pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups present.

    Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as sodium hydride and alkyl halides to form new substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH) with alkyl halides

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Reduced pyrrolidine derivatives

    Substitution: Substituted phenyl derivatives

Scientific Research Applications

2-(2-Methoxy-phenyl)-1-methyl-pyrrolidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-(2-Methoxy-phenyl)-1-methyl-pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-(2-Methoxy-phenyl)-1-methyl-pyrrolidine can be compared with other similar compounds such as:

    2-Methoxyphenyl isocyanate: Used as a chemoselective reagent for amine protection and deprotection.

    2-Methoxyphenylacetic acid: Utilized in the synthesis of various organic compounds.

    Para-Methoxyphenylpiperazine: Known for its stimulant effects and use in “party pills.”

The uniqueness of this compound lies in its specific structural features and the range of reactions it can undergo, making it a versatile compound in both research and industrial applications.

Properties

CAS No.

164737-34-2

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

2-(2-methoxyphenyl)-1-methylpyrrolidine

InChI

InChI=1S/C12H17NO/c1-13-9-5-7-11(13)10-6-3-4-8-12(10)14-2/h3-4,6,8,11H,5,7,9H2,1-2H3

InChI Key

LGSAUUFTGRAKGB-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC1C2=CC=CC=C2OC

Origin of Product

United States

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